molecular formula C16H10O3S B1206722 1-Pyrenesulfonic acid CAS No. 26651-23-0

1-Pyrenesulfonic acid

Cat. No. B1206722
CAS RN: 26651-23-0
M. Wt: 282.3 g/mol
InChI Key: DLOBKMWCBFOUHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-pyrenesulfonic acid and its derivatives involves reactions that introduce sulfonic acid groups to the pyrene moiety. For instance, the reaction of 1-pyrenesulfonic acid with branched polyethyleneimine produces sulfopyrenyl pendant groups, showcasing the compound's utility in creating soluble composites with enhanced properties such as increased absorbance and photoluminescence intensity, and higher electrical conductivities due to n-doping effects (Yamaguchi, Iwasaki, & Wang, 2019). Additionally, polypyrrole micro- and nanowires have been synthesized through electrochemical polymerization of pyrrole in aqueous solutions of 1-pyrenesulfonic acid, indicating its role as both surfactant and dopant in the process (Lu, Li, & Shi, 2006).

Molecular Structure Analysis

The molecular structure of 1-pyrenesulfonic acid derivatives has been characterized by various spectroscopic and analytical techniques, revealing insights into their complex arrangements and interactions. For example, studies on sulfonic acid-functionalized polymers and graphene oxide hybrids have detailed the molecular configurations and their implications for catalytic activities and material properties (Sayahi et al., 2019).

Chemical Reactions and Properties

1-Pyrenesulfonic acid participates in diverse chemical reactions, highlighting its versatility. It has been used in the synthesis of polyethyleneimines for solubilization of carbon nanotubes, demonstrating its effectiveness in enhancing solubility and electrical properties of composites (Yamaguchi, Iwasaki, & Wang, 2019). Moreover, its incorporation into polypyrrole wires through electrochemical polymerization has been shown to significantly increase electrochemical activity due to the high specific surface area (Lu, Li, & Shi, 2006).

Physical Properties Analysis

The physical properties of 1-pyrenesulfonic acid derivatives, such as solubility, fluorescence, and electrical conductivity, have been extensively studied. These properties are influenced by the molecular structure and the nature of substituents on the pyrene core. For instance, the solubilization of carbon nanotubes using 1-pyrenesulfonic acid derivatives leads to materials with enhanced optical properties and higher electrical conductivities (Yamaguchi, Iwasaki, & Wang, 2019).

Chemical Properties Analysis

The chemical behavior of 1-pyrenesulfonic acid is characterized by its reactivity towards various organic and inorganic compounds. Its ability to form complexes with metals and to act as a dopant in the synthesis of conductive polymers illustrates its broad utility in chemical syntheses and material science applications. The compound's sulfonic acid group plays a crucial role in its reactivity, offering sites for binding and interaction with other molecules (Lu, Li, & Shi, 2006).

Scientific Research Applications

Fluorescent Sensor for Metal Ion Detection

  • Application : A study by (Jian et al., 2018) developed a water-soluble oligo(1-pyrenesulfonic acid) for the effective detection of Fe3+ in aqueous solutions. This oligomer exhibited high fluorescence quantum yield and good selectivity, demonstrating its potential as a reusable fluorescent sensor.

Enhancement of Carbon Nanotube Solubility

  • Application : In the field of material science, 1-pyrenesulfonic acid has been used to enhance the solubility of single-walled carbon nanotubes. (Yamaguchi, Iwasaki, & Wang, 2019) discussed the reaction of 1-pyrenesulfonic acid with branched polyethyleneimine, which facilitated the solubilization of these nanotubes, indicating potential applications in nanotechnology.

Control of Chiral Optical Properties

  • Application : The control of solid-state chiral optical properties using a chiral supramolecular organic fluorophore consisting of 1-pyrenesulfonic acid was explored by (Imai et al., 2010). This research underscores the importance of 1-pyrenesulfonic acid in developing materials with specific optical characteristics.

Graphene Production

  • Application : In a study by (Yang et al., 2013), 1-pyrenesulfonic acid was used for the exfoliation of graphite in water, demonstrating a method for producing graphene. This approach holds promise for applications in electronics and materials science.

Photoluminescent Liquid Crystal Devices

  • Application : (Son et al., 2015) used 1-pyrenesulfonic acid sodium salt for the fabrication of photoluminescent liquid crystal devices. This highlights its potential in the development of advanced display technologies.

Safety And Hazards

Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

1-Pyrenesulfonic acid has potential applications in the field of photocatalysis . It can be used to synthesize graphene oxide nanohybrid materials that exhibit excellent photocatalytic activity for the production of hydrogen . This opens up new possibilities for the use of 1-Pyrenesulfonic acid in energy production and environmental remediation .

properties

IUPAC Name

pyrene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOBKMWCBFOUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181186
Record name 1-Pyrenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenesulfonic acid

CAS RN

26651-23-0
Record name 1-Pyrenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26651-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026651230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
485
Citations
H Yang, Y Hernandez, A Schlierf, A Felten, A Eckmann… - Carbon, 2013 - Elsevier
… In this work we investigate the use of 1-pyrenesulfonic acid sodium salt (Py–1SO 3 ) to achieve exfoliation of graphite by using only water. The sulphonic group of this molecule …
Number of citations: 217 www.sciencedirect.com
FM Menger, LG Whitesell - The Journal of Organic Chemistry, 1987 - ACS Publications
… Experiments are described with 1-pyrenesulfonic acid (1-PSA), an unconventional surfactant of … In the work described below, however, we confine ourselves to 1-pyrenesulfonic acid (1-…
Number of citations: 51 pubs.acs.org
L de Carvalho Bertozo, EA Philot, AN Lima… - … Acta Part A: Molecular …, 2019 - Elsevier
… Here, a comprehensive study was carry out to understand the interaction between HSA and the pyrene derivative 1-pyrenesulfonic acid (PMS), which showed a singular behaviour …
Number of citations: 15 www.sciencedirect.com
H Sakaue, T Kuriki, T Miyazaki - Journal of Luminescence, 2012 - Elsevier
… 1-Pyrenesulfonic acid is used as a luminophore to describe this method, which is applied onto a porous anodic alumina using the dipping deposition. The concentration of the …
Number of citations: 23 www.sciencedirect.com
N Jian, K Lin, B Guo, G Zhang, X Liu, L Zou… - New Journal of …, 2018 - pubs.rsc.org
… distributions (HOMO and LUMO) of 1-pyrenesulfonic acid were investigated by using the Gaussian … The electronic spectra of 1-pyrenesulfonic acid and oligo(1-pyrenesulfonic acid) were …
Number of citations: 11 pubs.rsc.org
Y Imai, K Murata, Y Nakano, T Harada, T Sato… - 2009 - Wiley Online Library
By using (R)‐1‐phenylethylamine as a chiral molecule and 1‐pyrenesulfonic acid as a fluorescent molecule, a chiral supramolecular organic fluorophore composed of a 2D layered …
M Pan, S Liu, JW Chew - Advanced Functional Materials, 2020 - Wiley Online Library
… In this study, 1-pyrenesulfonic acid (PSA) functionalization of acidic nitrogen-doped graphene (ANG) is successfully synthesized and found to effectively remove metal complexes …
Number of citations: 1 onlinelibrary.wiley.com
I Yamaguchi, M Iwasaki, A Wang - Materials Letters, 2019 - Elsevier
Reaction of 1-pyrenesulfonic acid (Pyr-SO 3 H) with branched polyethyleneimine (PEI) in molar ratios of 1:1, 1:2, 1:3, and 1:4 produced PEIs with sulfopyrenyl pendant groups, denoted …
Number of citations: 1 www.sciencedirect.com
Q Luo, R Ge, SZ Kang, L Qin, G Li, X Li - Applied Surface Science, 2018 - Elsevier
A new type of nanohybrid (GO/THPP/PSA) was noncovalently constructed by anchoring 5, 10, 15, 20-tetrakis-(4-hydroxylphenyl)porphyrin (THPP) and 1-pyrenesulfonic acid hydrate (…
Number of citations: 34 www.sciencedirect.com
E Guan, T Wang, Z Wang, C Gao - Journal of colloid and interface science, 2013 - Elsevier
… Herein, we found a new way to modulate the protrusion of NRs by addition of 1-pyrenesulfonic acid sodium salt (PySO 3 Na). Along with the increase in PySO 3 Na to Py molar ratio in …
Number of citations: 1 www.sciencedirect.com

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